molecular formula C12H4Cl6N2 B6317150 2,2',4,4',6,6'-Hexachloroazobenzene CAS No. 18490-44-3

2,2',4,4',6,6'-Hexachloroazobenzene

Cat. No.: B6317150
CAS No.: 18490-44-3
M. Wt: 388.9 g/mol
InChI Key: HGUYQBWYYAFSMP-UHFFFAOYSA-N
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Description

2,2’,4,4’,6,6’-Hexachloroazobenzene is a chlorinated derivative of azobenzene, characterized by the presence of six chlorine atoms attached to the benzene rings. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexachloroazobenzene typically involves the chlorination of azobenzene. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of 2,2’,4,4’,6,6’-Hexachloroazobenzene follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced chlorination techniques ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,6,6’-Hexachloroazobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’,4,4’,6,6’-Hexachloroazobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,4,4’,6,6’-Hexachloroazobenzene involves its interaction with cellular components, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their function. It may also interact with DNA, causing mutations and other genetic changes .

Comparison with Similar Compounds

Uniqueness: 2,2’,4,4’,6,6’-Hexachloroazobenzene is unique due to its azo linkage and high degree of chlorination, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

bis(2,4,6-trichlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6N2/c13-5-1-7(15)11(8(16)2-5)19-20-12-9(17)3-6(14)4-10(12)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYQBWYYAFSMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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